3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-
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Overview
Description
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of curanoids, which are known to have diverse biological activities.
Mechanism Of Action
The mechanism of action of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical And Physiological Effects
In addition to its anti-inflammatory properties, 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and stimulate the differentiation of stem cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- in lab experiments is its availability. This compound can be synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation is the lack of information regarding its toxicity and potential side effects.
Future Directions
There are several areas of research that could be explored in the future regarding 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)-. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on stem cell differentiation and its potential applications in regenerative medicine. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- involves several steps. The first step involves the conversion of a commercially available steroid, dehydroepiandrosterone (DHEA), to 16-dehydropregnenolone acetate. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and esterification, to yield the final product.
Scientific Research Applications
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
properties
CAS RN |
10012-73-4 |
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Product Name |
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- |
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
hydroxymethyl (16Z)-16-ethylidene-4-methyl-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-15(14)19(21(25)26-13-24)20-17(9-11-23)16-6-4-5-7-18(16)22(20)2/h3-7,15,19,24H,8-13H2,1-2H3/b14-3+ |
InChI Key |
MBXJCHZRHROMQA-UWJYYQICSA-N |
Isomeric SMILES |
CC=C1CN2CC[C@@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |
SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
Canonical SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
synonyms |
stemmadenine |
Origin of Product |
United States |
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